molecular formula C13H17NO8 B12324925 Lyxononitrile, 2,3,4,5-tetraacetate, d- CAS No. 25546-40-1

Lyxononitrile, 2,3,4,5-tetraacetate, d-

Cat. No.: B12324925
CAS No.: 25546-40-1
M. Wt: 315.28 g/mol
InChI Key: YHTPKBYAZJOQCI-UHFFFAOYSA-N
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Description

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . It is a derivative of D-ribonitrile, where the hydroxyl groups at positions 2, 3, 4, and 5 of the ribose ring are acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE can be synthesized through the acetylation of D-ribonitrile. The process typically involves the reaction of D-ribonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: D-ribonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

    Reduction: D-ribose amine

Scientific Research Applications

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release D-ribonitrile, which can then participate in various biochemical reactions. The nitrile group can also undergo reduction or substitution, leading to the formation of different bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is unique due to its specific acetylation pattern and the presence of a nitrile group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2,3,4-triacetyloxy-4-cyanobutyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTPKBYAZJOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25546-40-1, 13501-95-6, 25546-50-3
Record name NSC42416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC42415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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